molecular formula C27H23NO4 B2971383 8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866016-74-2

8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2971383
CAS No.: 866016-74-2
M. Wt: 425.484
InChI Key: RJUOTOPZBTWABP-UHFFFAOYSA-N
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Description

8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core, dioxin ring, and benzoyl groups

Preparation Methods

The synthesis of 8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the dioxin ring: This step involves the cyclization of the quinoline derivative with appropriate diol compounds under acidic or basic conditions.

    Attachment of benzoyl groups: The final step includes Friedel-Crafts acylation, where the quinoline-dioxin intermediate reacts with 4-methylbenzoyl chloride and 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Chemical Reactions Analysis

8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles like amines or thiols replace the benzoyl group, forming new derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It can act as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The dioxin and quinoline rings can interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

  • 8-(4-methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
  • 6-(3-methylphenyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
  • 4-methylbenzoyl-quinoline derivatives

Properties

IUPAC Name

8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-17-6-8-20(9-7-17)26(29)22-16-28(15-19-5-3-4-18(2)12-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUOTOPZBTWABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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